molecular formula C13H14ClNS B8259116 4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8259116
M. Wt: 251.78 g/mol
InChI Key: LLMVORSAHHMZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene moiety fused with a tetrahydropyridine ring, and it is typically encountered as its hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a benzo[b]thiophene derivative and a suitable amine can lead to the formation of the desired tetrahydropyridine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .

Scientific Research Applications

4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride include other benzo[b]thiophene derivatives and tetrahydropyridine-containing compounds. Examples include:

  • Benzo[b]thiophene-2-carboxylic acid
  • 2-(Benzo[b]thiophen-3-yl)ethanamine
  • 1,2,3,6-Tetrahydropyridine-4-carboxylic acid

Uniqueness

What sets this compound apart is its unique combination of the benzo[b]thiophene and tetrahydropyridine moieties. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-(1-benzothiophen-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS.ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;/h1-3,5,8-9,14H,4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVORSAHHMZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC3=C(C=C2)SC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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